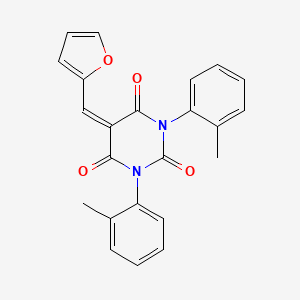

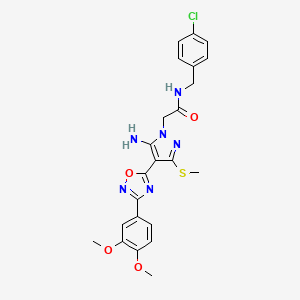

![molecular formula C18H21ClN4OS B2964764 (2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride CAS No. 1351615-62-7](/img/structure/B2964764.png)

(2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . Imidazo [1,2- a ]pyridine derivatives have been shown to possess a broad range of biological activity .

Synthesis Analysis

A simple and effective method for the synthesis of substituted imidazo [1,2- a ]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The main literature method for the synthesis of imidazo- [1,2- a ]pyridin-3-yl-acetic acids consists of condensation of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo [1,2- a ]pyridine .Molecular Structure Analysis

The molecular structure of this compound is complex, with an imidazole ring fused to a pyridine ring . The structure of the compound has been established on the basis of X-ray structural analysis .Chemical Reactions Analysis

The interaction of 2-methylimidazo [1,2- a ]pyridine with molecular bromine and iodine proceeded with a substitution of hydrogen atom at the С-3 carbon atom and the formation of 3-bromo-2-methyl-1 Н -imidazo [1,2- a ]pyridinium tribromide .Aplicaciones Científicas De Investigación

Antimicrobial Activity

The imidazo[1,2-a]pyridine derivatives have been recognized for their broad spectrum of biological activity, including antimicrobial properties . For instance, compounds like 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide have shown effectiveness against Staphylococcus aureus . This suggests that our compound of interest could potentially be explored for its efficacy against various bacterial strains, contributing to the development of new antimicrobial agents.

Antiviral Applications

These derivatives also exhibit antiviral activities , which could be crucial in the development of treatments against viral infections. The compound’s ability to interact with viral components could be harnessed to inhibit virus replication or entry into host cells.

Anticancer Properties

Imidazo[1,2-a]pyridine derivatives have been linked to anticancer activities . They can function as inhibitors for certain enzymes or receptors involved in cancer cell proliferation . Research into the compound’s interaction with cancer cell lines could lead to the discovery of novel anticancer drugs.

Sedative and Anxiolytic Effects

The structure of imidazo[1,2-a]pyridine is found in pharmaceuticals like zolpidem and saripidem , which are used for treating insomnia and anxiety . The compound could be studied for its potential sedative and anxiolytic effects, possibly leading to new treatments for neurological disorders.

Fluorescent Probes

Imidazo[1,2-a]pyridine derivatives have been utilized as fluorescent probes for the determination of mercury and iron ions . This application is significant in environmental monitoring and bioimaging, where the compound’s fluorescence properties can be used to detect and quantify metal ions.

Antifungal and Anti-inflammatory Uses

These compounds have demonstrated antifungal and anti-inflammatory activities . Exploring these properties could contribute to the development of new treatments for fungal infections and inflammatory conditions.

Mecanismo De Acción

Target of Action

Similar compounds, such as imidazo[1,2-a]pyridine derivatives, have been shown to possess a broad range of biological activity . These compounds have been used in the treatment of various conditions such as cancer, cardiovascular diseases, and Alzheimer’s disease .

Mode of Action

It’s known that similar compounds, such as imidazo[1,2-a]pyridine derivatives, interact with various biological targets to exert their effects . For instance, zolpidem, a medication for the treatment of insomnia and restoration of brain dysfunctions, exerts its hypnotic effect by blocking γ-aminobutyric acid receptors .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives, which are structurally similar, have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions . This suggests that these compounds may interact with biochemical pathways involving these ions.

Result of Action

Similar compounds have shown a range of biological effects, including antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activity .

Action Environment

Such factors can significantly impact the effectiveness of similar compounds .

Direcciones Futuras

Propiedades

IUPAC Name |

(2-methylimidazo[1,2-a]pyridin-3-yl)-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4OS.ClH/c1-14-17(22-6-3-2-4-16(22)19-14)18(23)21-9-7-20(8-10-21)12-15-5-11-24-13-15;/h2-6,11,13H,7-10,12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKLEANPCWGGSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)C(=O)N3CCN(CC3)CC4=CSC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-ethyl-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2964683.png)

![N-(4-chlorobenzyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2964684.png)

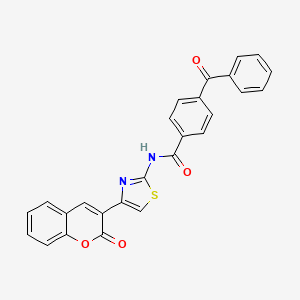

![2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B2964685.png)

![5-bromo-N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2964688.png)

![2-tert-butyl-1-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole](/img/structure/B2964691.png)

![2-[(Pyrrolidin-2-yl)methoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2964700.png)

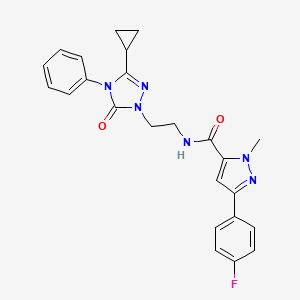

![1-(4-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopropane-1-carboxamide](/img/structure/B2964701.png)